ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrolo-oxazole moiety and aromatic groups. Its structure includes a 4,5-dimethylthiophene ring esterified at the 3-position and fused to a hexahydro-pyrrolo-oxazole system bearing 2-methylphenyl and phenyl substituents. This compound is likely synthesized via multi-step reactions involving cyclocondensation and functionalization, akin to methods described for related thiophene carboxylates (e.g., acetylation and cyclization using boron trifluoride catalysts) . Such derivatives are often intermediates in medicinal chemistry or materials science due to their structural complexity and tunable electronic properties.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-33-27(32)20-16(3)17(4)35-26(20)28-24(30)21-22(18-12-7-6-8-13-18)29(34-23(21)25(28)31)19-14-10-9-11-15(19)2/h6-14,21-23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHOTIOQYKHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, the construction of the pyrrolo[3,4-d][1,2]oxazole moiety, and the introduction of various substituents. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrrolo[3,4-d][1,2]oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
| Step | Methodology |
|---|---|
| Step 1 | Condensation with thiophene derivatives |
| Step 2 | Cyclization to form oxazole ring |
| Step 3 | Functional group modifications |
Anticancer Activity
Recent studies have identified ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate as a promising candidate in anticancer research. Its mechanism of action may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in malignant cells.
Case Study: Screening for Anticancer Compounds
In a study conducted by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as models. Ethyl 4,5-dimethyl-2-[...] demonstrated significant cytotoxic effects against several cancer cell lines (Fayad et al., 2019) .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Neuroprotective Effects
Emerging research suggests that compounds similar to ethyl 4,5-dimethyl-2-[...] may exert neuroprotective effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs and their distinguishing features are discussed below:
Structural Analogs with Pyrrolo-Oxazole Moieties
- Ethyl 4,6-Dioxo-5-[3-(Trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate (CAS 338422-50-7)
Thiophene Carboxylates with Varied Substituents
- Ethyl 4,5-Diphenylthiazole-2-carboxylate Key Features: Replaces the pyrrolo-oxazole with a thiazole ring and diphenyl groups.
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Pyrrolidine and Pyridine Derivatives
- Ethyl 4,5-Dioxo-1,2-diphenylpyrrolidine-3-carboxylate (CAS 5469-63-6)
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Predicted Physicochemical Properties
Research Findings and Functional Insights
- Synthetic Pathways : The target compound’s synthesis likely parallels methods for ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate, which employs acetylation and cyclization under Lewis acid catalysis .
- NMR Analysis : Comparative NMR studies (e.g., shifts in regions A and B) suggest that substituents on the pyrrolo-oxazole ring significantly alter electron density, mirroring trends observed in rapamycin analogs .
- Electron-Withdrawing Effects : The CF₃ group in the analog from reduces basicity and enhances thermal stability, whereas methyl/phenyl groups in the target compound may improve lipophilicity .
Biological Activity
Ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 490.58 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of thiophene and pyrrole rings suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 490.58 g/mol |
| Molecular Formula | C27H26N2O5S |
| LogP | 4.5785 |
| Polar Surface Area | 65.456 Ų |
| Hydrogen Bond Acceptors | 8 |
Antibacterial Properties
Recent studies have highlighted the importance of five-membered heterocycles in the design of antibacterial agents. Compounds containing these structures often exhibit significant antibacterial activity due to their ability to interact with bacterial enzymes and disrupt cellular processes . Ethyl 4,5-dimethyl-2-[...] has shown promising results in preliminary screenings against various bacterial strains.
Anticancer Activity
Research indicates that compounds with similar structural motifs have been investigated for their anticancer properties. For instance, derivatives of pyrrolo[3,4-d]oxazole have been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific mechanisms by which ethyl 4,5-dimethyl-2-[...] exerts anticancer effects require further investigation.
The biological activity of ethyl 4,5-dimethyl-2-[...] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies
- Antibacterial Screening : A study conducted on various derivatives of thiophene-containing compounds demonstrated that those with structural similarities to ethyl 4,5-dimethyl-2-[...] exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro studies have shown that analogs with similar heterocyclic structures can inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step heterocyclization, as analogous pyrrolo-oxazole-thiophene derivatives are synthesized via refluxing in ethanol with stoichiometric control of intermediates. For example, highlights refluxing with ethanol for 2 hours to form similar heterocyclic cores. To optimize yield, consider varying solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) and catalyst systems (e.g., boron trifluoride etherate for acetylation steps, as in ). Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates .
Q. How can the compound’s structure be confirmed post-synthesis?
Use a combination of single-crystal X-ray diffraction (as in , where R factor = 0.054) and NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign stereochemistry and substituent positions. For instance, utilized X-ray crystallography to resolve dihedral angles in a related pyrrole-carboxylate, while emphasizes 2D NMR (COSY, HSQC) to confirm connectivity in oxadiazole-thiazolidinedione analogs .
Q. What analytical methods are suitable for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For stability studies, conduct accelerated degradation tests under varied pH, temperature, and light exposure, followed by LC-MS to identify degradation products. details LC-MS protocols for tracking hydrolysis in oxadiazole derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. applied DFT to analyze charge distribution in pyrrole-carboxylates, correlating with experimental NMR chemical shifts. Such models guide functionalization strategies for enhancing bioactivity or solubility .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies may arise from divergent reagent ratios or purification techniques. For example, achieved 94% yield via acetic anhydride-mediated acetylation, while reported 73% under similar conditions. Reproduce experiments using controlled humidity/temperature and characterize by XRD to identify polymorphic variations affecting yield .
Q. How can the compound’s pharmacokinetic properties be evaluated in vitro?
Q. What mechanistic insights explain the compound’s heterocyclization pathway?
The Paal-Knorr reaction ( ) and chloroacylation-thioamidation ( ) are key steps. For instance, details trifluoromethoxyaniline condensation to form pyrrole-thiazole systems. Mechanistic studies using stopped-flow IR or HRMS trapping of intermediates can validate proposed pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
